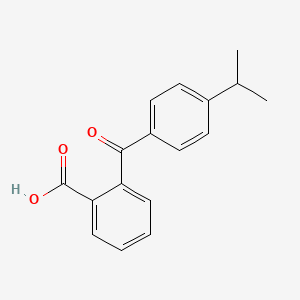

2-(4-isopropylbenzoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17(19)20/h3-11H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTBAICEOKELNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323321 | |

| Record name | 2-(4-isopropylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-33-2 | |

| Record name | NSC403579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-isopropylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives on Its Discovery and Initial Synthetic Efforts

The primary and most established method for synthesizing 2-(4-isopropylbenzoyl)benzoic acid and related aroylbenzoic acids is the Friedel-Crafts acylation . This classic organic reaction involves the acylation of an aromatic substrate, in this case, cumene (B47948) (isopropylbenzene), with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). prepchem.compatsnap.com

The reaction proceeds by the activation of phthalic anhydride by the Lewis acid, forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of cumene, leading to the formation of the desired product. The regioselectivity of this reaction is directed by the isopropyl group on the cumene ring.

Table 1: Classic Synthesis of 2-Aroylbenzoic Acids via Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Phthalic Anhydride | Chlorobenzene (B131634) | Aluminum Chloride | 2-(4-Chlorobenzoyl)benzoic acid prepchem.com |

| Phthalic Anhydride | Ethylbenzene (B125841) | Aluminum Chloride | 2-(4'-Ethylbenzoyl)benzoic acid patsnap.com |

| Phthalic Anhydride | Dichlorobenzene | Aluminum Chloride | 2-(3,4-Dichloro-benzoyl)-benzoic acid researchgate.net |

Over the years, research has focused on optimizing this reaction to improve yields and reduce the environmental impact of the process. This has included exploring alternative catalysts and solvent systems. For example, methods have been developed to synthesize derivatives like 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid in a molten state to minimize the use of solvents like toluene (B28343). google.com

Current Research Landscape and Emerging Academic Interests

Classical Synthetic Routes and their Mechanistic Elucidation

Traditional methods for synthesizing this compound have been foundational in organic chemistry, providing a basis for more advanced synthetic strategies.

Friedel-Crafts Acylation Approaches to the Benzoylbenzene Core

A primary and well-established method for constructing the 2-aroylbenzoic acid framework is the Friedel-Crafts acylation. organic-chemistry.orgresearchgate.net This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.org In the synthesis of this compound, this would involve the acylation of cumene (B47948) (isopropylbenzene) with phthalic anhydride.

The mechanism of the Friedel-Crafts acylation begins with the activation of the acylating agent by the Lewis acid, forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of cumene. The isopropyl group on the benzene (B151609) ring is an ortho-, para-directing activator, meaning it directs the incoming acyl group to the positions ortho and para to it. Due to steric hindrance from the isopropyl group, the para-substituted product, this compound, is generally favored. The reaction is typically carried out in a suitable solvent, and a stoichiometric amount of the Lewis acid catalyst is often required as both the reactant and the product can form complexes with it. organic-chemistry.org

A similar approach has been used for the synthesis of related compounds like 2-(4-chlorobenzoyl)benzoic acid, where chlorobenzene (B131634) is reacted with phthalic anhydride in the presence of anhydrous aluminum chloride. prepchem.com Likewise, the synthesis of 2-(4'-ethylbenzoyl)benzoic acid is achieved by reacting ethylbenzene (B125841) with phthalic anhydride using aluminum chloride as a catalyst. patsnap.com The synthesis of 2-(4-hydroxy-3-isopropylbenzoyl)benzoic acid also utilizes a Friedel-Crafts acylation of 2-isopropylphenol (B134262) with phthalic anhydride. researchgate.net

Oxidation-Based Syntheses of the Carboxylic Acid Functionality

Another classical route to obtaining benzoic acid derivatives involves the oxidation of a precursor molecule. This is particularly relevant for introducing the carboxylic acid functionality. For instance, a common method involves the oxidation of a methyl or other alkyl group on the benzene ring. organic-chemistry.org While not a direct synthesis of the entire this compound molecule in one step, this method is crucial for creating the benzoic acid portion of the structure from a suitable precursor.

Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) and nitric acid. alfa-chemistry.comyoutube.com The oxidation of toluene (B28343) to benzoic acid using potassium permanganate is a well-known example of this type of reaction. alfa-chemistry.com The reaction proceeds by converting the alkyl group into a carboxylic acid. Similarly, benzyl (B1604629) chloride can be oxidized to benzoic acid, often proceeding through a benzyl alcohol intermediate. youtube.com

More recent developments in this area focus on using greener oxidants like molecular oxygen, which is considered an environmentally friendly and abundant choice. researchgate.net These aerobic oxidation methods can be accelerated using various catalysts and conditions, such as high-power UV-LED irradiation in the presence of a decatungstate anion catalyst. researchgate.net

Multi-step Convergent and Divergent Synthetic Strategies

The synthesis of complex molecules like derivatives of this compound often employs multi-step strategies. These can be either convergent, where different fragments of the molecule are synthesized separately and then joined, or divergent, where a common intermediate is used to create a variety of related compounds.

For example, a multi-step synthesis of benzyl and benzoyl benzoic acid derivatives has been reported. nih.gov This process can involve steps like Suzuki coupling to form a carbon-carbon bond between two aromatic rings, followed by substitution and hydrolysis reactions to introduce the desired functional groups. nih.gov The use of flow chemistry has also emerged as a powerful tool for multi-step synthesis, allowing for the telescoping of reaction sequences and avoiding the isolation of intermediates. mit.edu This approach can be particularly beneficial for reactions involving unstable intermediates. mit.edu

Modern and Sustainable Approaches to this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods in chemistry. This is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Methods for Enhanced Efficiency and Selectivity

Modern synthetic approaches often focus on the use of catalysts to improve reaction efficiency and selectivity. In the context of Friedel-Crafts acylation, research has explored the use of various catalysts beyond the traditional stoichiometric Lewis acids. For instance, solid acid catalysts and ionic liquids have been investigated as more environmentally friendly alternatives. organic-chemistry.orggoogle.com Ionic liquids, in particular, have been used as catalysts in the synthesis of 2-(4'-amyl-benzoyl) benzoic acid from tert-amylbenzene (B1361367) and phthalic anhydride. google.com

Furthermore, catalytic methods are central to modern oxidation reactions. The use of catalysts in aerobic oxidations allows for the use of molecular oxygen as the primary oxidant, which is a much greener alternative to traditional stoichiometric oxidizing agents. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for compounds like this compound. This includes the use of less hazardous solvents, or even solvent-free reaction conditions. For example, a method for synthesizing 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid in a molten state has been developed, which significantly reduces the amount of solvent needed. google.com

Another key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The development of direct amide formation catalysts, for instance, exemplifies this principle by providing more efficient routes to amide derivatives. rsc.org The use of renewable starting materials and energy-efficient reaction conditions, such as photo-induced reactions, are also important considerations in designing sustainable synthetic pathways. organic-chemistry.org

Flow Chemistry and Continuous Processing in Production

While traditional batch synthesis methods for 2-aroylbenzoic acids are well-established, the fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and continuous processing for manufacturing. thieme-connect.dewipo.int These modern techniques offer several advantages over batch production, including enhanced safety, improved heat and mass transfer, greater consistency in product quality, and the potential for process automation and unattended operation. researchgate.net

In the context of producing this compound, a continuous flow process would typically involve pumping streams of the reactants (phthalic anhydride and cumene) and the catalyst solution through a heated reactor. The reactor could be a packed-bed reactor containing a solid Lewis acid catalyst or a microreactor where the reactants mix and react in small channels. thieme-connect.deresearchgate.net The continuous removal of the product from the reaction zone minimizes the formation of byproducts that can arise from prolonged exposure to the reaction conditions. wipo.int

The use of continuous processing can also mitigate some of the safety concerns associated with large-scale Friedel-Crafts acylations, such as the highly exothermic nature of the reaction and the handling of corrosive and moisture-sensitive catalysts like aluminum chloride. wipo.int By confining the reaction to a smaller volume within the flow reactor, temperature control is more precise, reducing the risk of thermal runaways. thieme-connect.de Furthermore, continuous quenching and work-up steps can be integrated into the flow system, streamlining the entire production process. thieme-connect.de

While specific industrial-scale flow chemistry data for the synthesis of this compound is not extensively published in open literature, the principles have been successfully applied to the synthesis of other substituted benzoic acids and related compounds. wipo.intresearchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Aromatic Ketones

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Scale | Grams to Kilograms | Milligrams to Tons (scalable) |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-controlled | Enhanced, due to short diffusion distances |

| Safety | Higher risk of thermal runaway with exothermic reactions | Improved safety, better temperature control |

| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |

| Process Control | Manual or semi-automated | Fully automatable for continuous operation |

| Footprint | Large reactor vessels | Smaller, more compact reactor systems |

Stereoselective and Regioselective Considerations in Synthesis

Control over Isomeric Formation in Derivatization

In the synthesis of derivatives of this compound, controlling the regioselectivity of subsequent reactions is crucial for obtaining the desired isomer. The parent molecule itself has two aromatic rings with different substitution patterns, offering multiple sites for further functionalization.

The primary challenge in the initial synthesis of this compound is the control of positional isomerism during the Friedel-Crafts acylation. As mentioned, the reaction of phthalic anhydride with cumene yields primarily the para-substituted product, but the formation of the ortho-isomer is also possible. The ratio of these isomers is influenced by the reaction conditions, including the nature of the catalyst, the temperature, and the solvent used.

When derivatizing this compound itself, the existing functional groups—the carboxylic acid and the ketone—direct further substitutions. The carboxylic acid group is a deactivating meta-director for electrophilic aromatic substitution on its attached benzene ring. Conversely, the benzoyl group is also deactivating and meta-directing. The isopropyl-substituted ring is activated by the alkyl group (ortho-, para-directing) and deactivated by the carbonyl group of the benzoyl moiety. The interplay of these electronic and steric effects will determine the position of any new substituent. For instance, nitration or halogenation would be expected to occur at specific positions on either of the aromatic rings, and careful control of reaction conditions is necessary to achieve high selectivity for a single product.

The use of specific catalysts, such as zeolites, can also play a significant role in controlling regioselectivity in acylation and other electrophilic substitution reactions involving benzoic acid derivatives. mdpi.com The shape and size of the catalyst pores can favor the formation of one isomer over another due to steric constraints.

Chiral Induction Strategies (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, its derivatives can be chiral. Chirality can be introduced, for example, by reactions that create a stereocenter on a substituent or through the synthesis of atropisomers where rotation around a single bond is restricted.

For derivatives where a chiral center is created, stereoselective synthesis becomes important. Chiral induction strategies aim to favor the formation of one enantiomer or diastereomer over the others. This can be achieved through several approaches:

Use of Chiral Catalysts: A chiral catalyst can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. For instance, in the reduction of a ketone to a chiral alcohol, a chiral reducing agent or a catalyst with a chiral ligand can be employed.

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed.

Substrate-Controlled Diastereoselection: If the molecule already contains a stereocenter, it can influence the stereochemical outcome of a new stereocenter being formed elsewhere in the molecule.

In the context of derivatives of this compound, if a derivative were to be synthesized that possesses a chiral element, these principles of asymmetric synthesis would be applicable. For example, if a prochiral group attached to the main scaffold were to be transformed, the use of chiral reagents or catalysts would be necessary to induce enantioselectivity. Research into chiral induction in systems involving substituted benzoic acids has shown that the position of substituents can significantly impact the degree of induced chirality. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for the functionalization of this compound, enabling the formation of esters, amides, anhydrides, and acyl halides.

Esterification and Amidation Reactions for Functionalization

Esterification of carboxylic acids can be achieved through various methods, including reaction with alcohols in the presence of an acid catalyst or using coupling reagents. google.comresearchgate.net For instance, the reaction of a carboxylic acid with an alcohol under acidic conditions establishes an equilibrium that can be driven towards the ester product by removing water. More advanced methods involve the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which facilitates esterification even with sensitive substrates. researchgate.net Similarly, amidation can be carried out by reacting the carboxylic acid with an amine, often requiring a coupling reagent to form a more reactive intermediate. thieme-connect.de Brønsted acid-catalyzed atroposelective coupling of carboxylic acids with amines and alcohols has been demonstrated using ynamides as coupling reagents, offering a pathway to axially chiral amides and esters. thieme-connect.de

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent/Catalyst | Description |

|---|---|---|

| Esterification | Acid Catalyst (e.g., H₂SO₄) | Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the alcohol. |

| Esterification | DCC/DMAP | DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as a nucleophilic catalyst. researchgate.net |

| Amidation | Coupling Reagents (e.g., ynamides) | Ynamides react with the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by an amine. thieme-connect.de |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group, from benzoic acids typically requires high temperatures and often the presence of ortho-substituents. nih.gov However, modern methods have enabled decarboxylation under milder conditions. For example, heating the sodium salt of a carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) can lead to the replacement of the carboxyl group with a hydrogen atom. libretexts.org A more recent development is the photoinduced, copper-catalyzed decarboxylative hydroxylation of benzoic acids at room temperature to yield phenols. nih.gov This method involves the formation of an aryl radical which can then be functionalized. nih.gov Radical decarboxylation of benzoic acids has also been utilized to react with various radical acceptors. nih.gov

Formation of Anhydrides and Acyl Halides

Acyl halides, being the most reactive carboxylic acid derivatives, are key intermediates for the synthesis of other derivatives. pressbooks.pub They are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The reaction converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the halide. libretexts.org

Acid anhydrides can be synthesized from acyl halides by reacting them with a carboxylic acid or a carboxylate salt. libretexts.orgmasterorganicchemistry.com This reaction is often carried out in the presence of a weak base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. pressbooks.pub The use of metal carboxylates, such as zinc carboxylates, with acid chlorides under aprotic conditions also provides an efficient route to both symmetrical and unsymmetrical anhydrides. Benzoic anhydride, for example, can be prepared from benzoyl chloride and benzoic acid. libretexts.orgorgsyn.org

Reactivity of the Benzophenone Ketone Moiety

The ketone functional group in this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orglibretexts.org This allows for nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The nature of the nucleophile determines the reversibility of the addition. Strong nucleophiles like hydride reagents or organometallic reagents (e.g., Grignard reagents) result in irreversible addition. masterorganicchemistry.comyoutube.com For instance, the addition of a Grignard reagent (R-MgX) to a ketone, followed by protonation, yields a tertiary alcohol. youtube.com The reaction of ketones with amines can lead to the formation of imines or enamines, depending on the nature of the amine and the reaction conditions. slideshare.net

Table 2: Common Nucleophiles for Addition to Ketones

| Nucleophile | Reagent Source | Product after Protonation |

|---|---|---|

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol youtube.com |

| Alkyl/Aryl (R⁻) | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohol youtube.com |

| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Amines (RNH₂) | Primary Amines | Imine |

The initial addition product, a tetrahedral alkoxide intermediate, can undergo further transformations. libretexts.org For example, in the reaction with primary amines, the initial adduct can eliminate water to form an imine (a compound containing a carbon-nitrogen double bond).

Reduction Methodologies and Products

The ketone moiety can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com The resulting alkoxide intermediate is then protonated during workup to yield the alcohol. The choice of reducing agent can be important, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and will also reduce the carboxylic acid group, whereas NaBH₄ is generally selective for aldehydes and ketones in the presence of carboxylic acids.

Photochemical Reactivity and Excited State Chemistry

The photochemical behavior of this compound is intrinsically linked to its benzophenone chromophore. Upon irradiation, particularly with UV light, the benzophenone moiety can undergo excitation to a triplet state. This excited state is a key intermediate that dictates the subsequent photochemical reactions. rsc.orgdntb.gov.ua

Studies on ketoprofen, a closely related compound, reveal that the excited benzophenone chromophore can initiate a variety of reactions. nih.gov One significant pathway involves intramolecular electron transfer, leading to the formation of triplet biradicals. rsc.org This process can result in decarboxylation, a common photochemical reaction for compounds containing a carboxylic acid group attached to a benzophenone structure. rsc.orgnih.gov

Furthermore, the excited triplet state can abstract hydrogen atoms from other molecules, a characteristic reaction of benzophenones. This process can lead to the formation of various photoproducts. For instance, in studies of ketoprofen, hydrogen abstraction by the excited chromophore resulted in the formation of several complex molecules. nih.gov The specific products formed depend on the reaction conditions and the availability of hydrogen donors.

The photochemical reactivity of this compound can be influenced by its environment. For example, its binding to macromolecules like human serum albumin can alter the photochemical pathways, potentially leading to different products or reaction efficiencies. dntb.gov.ua

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Rings

The two benzene rings of this compound exhibit different reactivities towards electrophilic and nucleophilic aromatic substitution due to the influence of their respective substituents.

Regioselectivity and Influence of Existing Substituents

Electrophilic Aromatic Substitution (EAS):

The reactivity of the two benzene rings towards electrophiles is dictated by the electronic nature of the substituents. leah4sci.com

Ring A (substituted with -COOH and -C(O)-R): The carboxylic acid (-COOH) and the carbonyl group of the benzoyl moiety are both deactivating, meta-directing groups. quora.com They withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack. Any electrophilic substitution would be directed to the meta positions relative to these groups. quora.com

Ring B (substituted with an isopropyl group): The isopropyl group is an activating, ortho-, para-directing group. It donates electron density to the ring, making it more reactive towards electrophiles. Therefore, electrophilic substitution is more likely to occur on this ring at the positions ortho and para to the isopropyl group. leah4sci.com

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orgmasterorganicchemistry.com

Aromatic rings are generally electron-rich and thus not prone to nucleophilic attack unless activated by potent electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this compound, the carbonyl and carboxyl groups do withdraw electron density, but without a suitable leaving group on the rings, standard SNAr reactions are unlikely. philadelphia.edu.jolibretexts.org

For a nucleophilic aromatic substitution to occur, a leaving group such as a halide would typically need to be present on the ring, and the reaction would be favored at positions ortho or para to an electron-withdrawing group. libretexts.org

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position. organic-chemistry.orgorganic-chemistry.org

In the case of this compound, the carboxylic acid group can act as a potent DMG. organic-chemistry.org Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), would likely result in deprotonation at the position ortho to the carboxylic acid group on Ring A. This generates a lithiated intermediate that can then react with various electrophiles to introduce new substituents specifically at that position.

The general principle involves the coordination of the organolithium reagent to the oxygen of the carboxylate, which positions the base to abstract a proton from the adjacent ortho-carbon. This method provides a synthetic route to contiguously substituted benzoic acid derivatives that are often difficult to prepare via classical electrophilic substitution methods. organic-chemistry.orgstrath.ac.uk

Intramolecular Reactions and Cyclization Pathways Involving this compound

The bifunctional nature of this compound, containing both a carboxylic acid and a ketone, allows for a variety of intramolecular reactions and cyclizations, leading to the formation of polycyclic systems.

Formation of Polycyclic Aromatic Systems (e.g., Phthalazinones, Benzoxazinones)

Benzoxazinones:

2-Aroylbenzoic acids are precursors for the synthesis of 3-substituted phthalides, which can further react to form other heterocyclic systems. One important class of compounds that can be derived, though not directly from the starting acid alone, are benzoxazinones. The synthesis of benzoxazinones often involves the reaction of an anthranilic acid derivative with an acyl chloride or anhydride. uomosul.edu.iqorganic-chemistry.org While this compound itself doesn't directly cyclize to a benzoxazinone (B8607429) in a simple step, its structural motif is related to precursors used in such syntheses. For instance, reactions of 2-acylbenzoic acids with isatoic anhydrides can lead to isobenzofuranone derivatives, and under different conditions, can be steered towards isoindolobenzoxazinones. nih.gov

Phthalazinones:

The synthesis of phthalazinones can be achieved from 2-acylbenzoic acids. A common method involves the condensation of the 2-acylbenzoic acid with hydrazine (B178648) or its derivatives. The reaction proceeds through the initial formation of a hydrazone with the keto group, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid group (or its activated form), leading to the formation of the phthalazinone ring system.

Rearrangement Reactions and Mechanism Studies

The structural framework of this compound is not typically prone to common intramolecular rearrangements under standard conditions. However, related structures and derivatives can undergo interesting transformations.

One of the most well-known rearrangements involving a 1,2-dicarbonyl moiety, which is structurally close to the benzoylbenzoic acid core, is the benzilic acid rearrangement . wikipedia.orgrsc.org This reaction involves the treatment of a 1,2-diketone with a strong base to yield an α-hydroxy carboxylic acid. wikipedia.orglibretexts.org While this compound is not a 1,2-diketone, this rearrangement highlights the type of transformations that can occur in related systems. The mechanism involves the nucleophilic attack of a hydroxide ion on one carbonyl group, followed by a 1,2-migration of an aryl or alkyl group to the adjacent carbonyl, and subsequent protonation. wikipedia.orgquora.comyoutube.com

Studies on the rearrangement of related compounds often involve detailed mechanistic investigations to understand the migratory aptitude of different groups and the role of reaction conditions. researchgate.net For instance, in the benzilic acid rearrangement, aryl groups with electron-withdrawing substituents tend to migrate faster. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 4 Isopropylbenzoyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure and dynamics of 2-(4-isopropylbenzoyl)benzoic acid in solution. It provides detailed information about the chemical environment of each nucleus, enabling the assignment of protons and carbons and the study of their spatial relationships and conformational preferences.

While specific high-resolution NMR data for this compound is not extensively available in the public domain, the principles of NMR analysis can be understood from studies on analogous benzoic acid derivatives. For instance, the analysis of related compounds like 2-(4-methylbenzoyl)benzoic acid monohydrate and 2-(4-chlorobenzoyl)benzoic acid provides a framework for interpreting the spectra of this compound. nih.govresearchgate.net The chemical shifts and coupling constants of the aromatic protons would be particularly sensitive to the molecule's conformation, including the dihedral angle between the two benzene (B151609) rings. Obtaining quantitative information on conformational distribution is crucial for understanding the behavior of such molecules in solution. arxiv.org

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Resolution

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of complex spectra and for probing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons within the isopropyl group and on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of carbon atoms based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the isopropyl group to its corresponding benzene ring and for linking the two aromatic rings across the carbonyl bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are vital for studying the spatial proximity of protons. For this compound, NOESY would provide insights into the through-space interactions between the protons of the isopropyl group and the protons on the adjacent aromatic ring, as well as between the protons of the two aromatic rings. This information is key to determining the preferred conformation and the dynamics of the molecule in solution. arxiv.org

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar structures. chemicalbook.comchemicalbook.com

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Isopropyl CH | ~3.0 | ~34 |

| Isopropyl CH₃ | ~1.2 | ~24 |

| Aromatic CH | 7.2 - 8.2 | 125 - 140 |

| Carbonyl C=O | - | ~168, ~196 |

| Carboxylic Acid COOH | ~11-13 | ~168 |

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the polymorphic forms of crystalline solids. bruker.com Different polymorphs of a compound can exhibit distinct ssNMR spectra due to variations in their crystal packing and molecular conformation. nih.gov

Identify the number of distinct molecules in the asymmetric unit cell.

Characterize the hydrogen bonding network in the solid state.

Distinguish between different polymorphic forms and quantify their relative amounts in a mixture. nih.gov

Modern ssNMR techniques, such as Cross-Polarization Magic Angle Spinning (CP-MAS), provide high-resolution spectra of solid samples, enabling detailed structural analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the related compound, 2-(4-methylbenzoyl)benzoic acid monohydrate, reveals that the two benzene rings are oriented at a significant dihedral angle to each other. nih.gov In this structure, intermolecular O-H···O hydrogen bonds play a crucial role in stabilizing the crystal lattice, forming a three-dimensional framework. nih.gov Similarly, the crystal structure of 2-(4-chlorobenzoyl)benzoic acid shows the formation of centrosymmetric dimers through O-H···O hydrogen bonds. researchgate.net It is highly probable that this compound would also exhibit similar hydrogen bonding patterns, leading to the formation of dimers in the solid state. researchgate.net

A summary of crystallographic data for a related benzoic acid derivative is provided below to illustrate the type of information obtained from such studies. researchgate.net

| Parameter | Value for 2-(4-chlorobenzoyl)benzoic acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3209 (17) |

| b (Å) | 7.3171 (6) |

| c (Å) | 11.1988 (14) |

| β (°) | 98.467 (10) |

| V (ų) | 1241.8 (2) |

| Z | 4 |

Crystal Packing Motifs and Supramolecular Assembly

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces. In the case of this compound, the primary interactions would be hydrogen bonds involving the carboxylic acid group, leading to the formation of supramolecular assemblies.

The carboxylic acid groups are expected to form strong O-H···O hydrogen bonds, typically resulting in centrosymmetric dimers. nih.gov These dimers can then further assemble into more complex structures through weaker interactions such as C-H···O bonds and π-π stacking between the aromatic rings. The bulky isopropyl group would also influence the crystal packing by creating specific steric demands.

Co-crystallization Strategies with this compound

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. This can be used to modify the physical properties of a compound.

Strategies for the co-crystallization of this compound could involve selecting co-formers that can form strong and predictable intermolecular interactions, such as hydrogen bonds, with the carboxylic acid group. For example, co-crystallization with other molecules containing complementary hydrogen bond donors or acceptors could lead to the formation of novel supramolecular structures. Studies on the co-crystallization of benzoic acid with sodium benzoate (B1203000) have shown that templating molecules can influence the nucleation and crystal growth kinetics, as well as the final crystal habit. mdpi.com Similar strategies could be explored for this compound to control its solid-state properties. The unexpected formation of a co-crystal of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid from the autoxidation of benzaldehyde (B42025) highlights the potential for serendipitous discoveries in this area. nih.gov

Advanced Mass Spectrometry for Reaction Monitoring and Mechanistic Insights

Advanced mass spectrometry (MS) techniques are invaluable for monitoring the progress of chemical reactions and for gaining insights into reaction mechanisms.

For the synthesis of this compound, MS can be used to:

Monitor Reaction Progress: By analyzing small aliquots of the reaction mixture over time, MS can track the consumption of reactants and the formation of the desired product, as well as any intermediates or byproducts. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Identify Intermediates and Byproducts: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown species in the reaction mixture. This is crucial for identifying transient intermediates and understanding potential side reactions.

Elucidate Reaction Mechanisms: By identifying the intermediates and byproducts, and by using techniques such as isotopic labeling in conjunction with MS, it is possible to piece together the mechanistic pathway of a reaction. For instance, in the fragmentation of deprotonated benzoic acids in a mass spectrometer, a "reversible reaction" involving the loss and addition of carbon dioxide has been observed, providing a deeper understanding of their gas-phase chemistry. sci-hub.se

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for deducing molecular structures by analyzing how they break apart. In a typical MS/MS experiment, the precursor ion of the target molecule is isolated and then fragmented, often through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reconstruct the original molecular structure.

For this compound, a common fragmentation pattern involves the initial loss of a water molecule (H₂O) from the protonated molecule [M+H]⁺, followed by the loss of carbon monoxide (CO). The fragmentation of deprotonated benzoic acid derivatives is characterized by the loss of carbon dioxide (CO₂). sci-hub.se This process can sometimes be "reversible" in that the fragment anion can recapture a CO₂ molecule. sci-hub.se In the case of benzoic acid itself, prominent fragments in the mass spectrum include the molecular ion peak and fragments resulting from the loss of a hydroxyl group (-OH) or a carboxyl group (-COOH). docbrown.infoscirp.org The fragmentation of the [M-H]⁻ ions of similar compounds like dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) and benzoic acid has been studied using electrospray ionization hybrid quadrupole-orbitrap mass spectrometry, with structural confirmations supported by accurate mass analysis. sci-hub.se

Table 1: Illustrative MS/MS Fragmentation Data for a Substituted Benzoic Acid

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 150 | 133 | OH |

| 150 | 132 | H₂O |

| 150 | 77 | C₇H₅O₂ |

This table is illustrative and based on the fragmentation of a generic substituted benzoic acid. Specific m/z values for this compound would need to be experimentally determined.

High-Resolution Mass Spectrometry for Elemental Composition and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) provides exceptionally precise mass measurements, which are vital for determining the exact elemental composition of a molecule and its fragments. This high accuracy allows for the confident assignment of chemical formulas. For instance, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. docbrown.info

Isotopic labeling, where certain atoms in a molecule are substituted with their heavier isotopes (e.g., ¹³C), is a powerful technique used in conjunction with HRMS. By analyzing the mass shifts in the precursor and fragment ions, the location of the isotopic labels can be pinpointed, which helps to confirm proposed fragmentation pathways. scirp.org For example, in the study of benzoic acid, isotope dilution in tandem with liquid chromatography-mass spectrometry (ID-LCMSMS) has been used for quantification, demonstrating the utility of isotopic analysis. imeko.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular forces like hydrogen bonding.

The FT-IR and FT-Raman spectra of benzoic acid and its derivatives have been extensively studied. nih.govindexcopernicus.com The FT-IR spectrum of 2-benzoylbenzoic acid, a structurally related compound, has been recorded and analyzed. researchgate.net In benzoic acid, the characteristic C=O stretching vibration is observed in the IR spectrum. indexcopernicus.com The vibrational spectra of these compounds are often interpreted with the aid of quantum chemical calculations, such as Density Functional Theory (DFT), to assign the observed vibrational modes. nih.govindexcopernicus.com For example, in 2-amino-5-bromobenzoic acid, the C=O stretching mode is observed at 1655 cm⁻¹ in the IR spectrum and 1652 cm⁻¹ in the Raman spectrum. indexcopernicus.com The study of dimers of similar molecules reveals shifts in vibrational frequencies, particularly for O-H and C=O stretching, which provides evidence for intermolecular hydrogen bonding. nih.gov

Table 2: Representative Vibrational Frequencies for a Substituted Benzoic Acid Derivative

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| C=O Stretch | 1655 | 1652 |

| N-H Stretch | 3277 | 3270 |

This data is for 2-amino-5-bromobenzoic acid and serves as a representative example. indexcopernicus.com

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Determination in Chiral Derivatives

While this compound is achiral, its derivatives can possess chirality. For these chiral molecules, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for determining their absolute configuration (i.e., their specific three-dimensional arrangement).

The determination of absolute configurations of chiral carboxylic acids using chiroptical methods can be complicated by the formation of aggregates through intermolecular hydrogen bonding. nih.gov To overcome this, converting the carboxylic acids to their corresponding sodium salts or acid anhydrides can simplify the spectral analysis. nih.gov The experimental VCD and ECD spectra are typically analyzed in conjunction with quantum chemical calculations to confidently assign the absolute configuration. nih.gov

Computational and Theoretical Chemistry Studies of 2 4 Isopropylbenzoyl Benzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and molecular properties of 2-(4-isopropylbenzoyl)benzoic acid. These calculations provide a detailed picture of the molecule at the atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and thus the most stable structure. For this compound, the presence of two phenyl rings connected by a carbonyl group, along with the rotatable isopropyl and carboxylic acid groups, gives rise to multiple possible conformations.

The dihedral angle between the two aromatic rings is a critical parameter. In the related compound, 2-(4-chlorobenzoyl)benzoic acid, this dihedral angle has been reported to be 88.07 (11)°. A similar significant twist would be expected in this compound to minimize steric hindrance between the two rings. DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformer.

A conformational analysis would systematically rotate the key single bonds—specifically the C-C bonds connecting the rings to the carbonyl group and the C-C bond of the isopropyl group—to map the potential energy surface and identify all low-energy conformers.

Table 1: Representative Optimized Geometrical Parameters for a Substituted 2-Benzoylbenzoic Acid Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (carbonyl) | 1.22 | ||

| C-O (acid) | 1.35 | ||

| O-H (acid) | 0.97 | ||

| C-C (inter-ring) | 1.50 | ||

| C-C-C (carbonyl) | 118.0 | ||

| O-C-O (acid) | 122.5 | ||

| Phenyl-C-C-Phenyl | |||

| Note: This table is illustrative and based on general values for similar structures. Precise values for this compound would require specific calculations. |

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). irjweb.comschrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the isopropyl-substituted phenyl ring, which is electron-rich due to the electron-donating nature of the isopropyl group. The LUMO is likely to be distributed over the benzoyl and benzoic acid moieties, particularly the electron-withdrawing carbonyl and carboxylic acid groups. DFT calculations can provide precise energy values for these orbitals and a visual representation of their distribution.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: These are representative values. Actual values for this compound would need to be calculated. |

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. libretexts.org The ESP map is colored to represent different regions of electrostatic potential. libretexts.orgnih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. nih.govresearchgate.net Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.govresearchgate.net

In this compound, the most negative electrostatic potential is expected to be located around the oxygen atoms of the carbonyl and carboxylic acid groups, due to the high electronegativity of oxygen. The hydrogen atom of the carboxylic acid group will exhibit a region of high positive potential, making it a likely site for hydrogen bonding and deprotonation. The aromatic rings will show intermediate potentials, with the isopropyl-substituted ring being slightly more electron-rich (less positive) than the benzoic acid ring. A study on the parent compound, 2-benzoylbenzoic acid, confirms that the molecule has several potential sites for electrophilic attack. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unimi.itnih.gov For this compound, MD simulations can provide insights into its behavior in a solvent, such as water or an organic solvent. These simulations can reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics.

By simulating the molecule in a box of solvent molecules, one can observe the formation of hydrogen bonds between the carboxylic acid group and water molecules, for example. The simulations can also show how the nonpolar isopropyl group and phenyl rings interact with the solvent. This information is crucial for understanding the solubility and transport properties of the compound. The choice of the solvent model in the simulation is important for obtaining accurate results. nih.gov

MD simulations can also be used to explore the conformational landscape of the molecule in solution, complementing the gas-phase analysis from quantum chemical calculations. The dynamic behavior, such as the rotation of the phenyl rings and the flexibility of the isopropyl group, can be tracked over the course of the simulation.

Reaction Pathway Analysis and Transition State Elucidation

Computational methods can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. This involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy.

Computational Modeling of Synthetic Routes

A common synthetic route for 2-aroylbenzoic acids is the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride (B1165640). In the case of this compound, this would involve the reaction of cumene (B47948) (isopropylbenzene) with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Computational modeling can be used to investigate the mechanism of this reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This can help in understanding the role of the catalyst and identifying any potential side reactions. For instance, the calculations can show how the Lewis acid coordinates to the phthalic anhydride, making it a more reactive electrophile for the attack by cumene.

Understanding Reaction Selectivity through Energetic Profiles

The selectivity of chemical reactions, dictating which of several possible products is preferentially formed, can be rationalized through the study of reaction energy profiles. These profiles, generated using computational quantum mechanical methods like Density Functional Theory (DFT), map the potential energy of a system as it transforms from reactants to products, passing through transition states. The height of the energy barrier, or activation energy, associated with each possible reaction pathway determines the rate at which that pathway is traversed. A lower activation energy corresponds to a faster reaction and, consequently, the favored product.

While specific detailed energetic profiles for reactions of this compound are not extensively documented in publicly available research, studies on analogous 2-aroylbenzoic acids provide a framework for understanding its potential reactivity. A key reaction of 2-aroylbenzoic acids is their intramolecular cyclization to form lactones. The selectivity of this process, particularly in terms of regioselectivity and stereoselectivity, is governed by the energetic accessibility of different transition states.

For instance, in the acid-catalyzed cyclization of a generic 2-aroylbenzoic acid, two primary pathways can be envisioned, leading to different isomeric products. The energetic profile of such a reaction would typically be calculated to compare the activation energies of the competing pathways.

Table 1: Hypothetical Energetic Profile for a Competing Reaction of a 2-Aroylbenzoic Acid Derivative

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Pathway A | 0.0 | +25.3 | -15.2 | 25.3 |

| Pathway B | 0.0 | +29.8 | -12.5 | 29.8 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar organic reactions.

From this hypothetical data, Pathway A would be the kinetically favored route due to its lower activation energy. Computational studies on related systems, such as the intramolecular cyclization of other substituted benzoic acids, have demonstrated that the stability of the carbocation intermediate and the steric hindrance in the transition state are critical factors influencing the energetic landscape and thus the reaction's selectivity. A study on the photoelectrochemical dehydrogenative cyclization of 2-arylbenzoic acids highlights the feasibility of such intramolecular reactions, which are driven by the generation of radical intermediates whose stability would also be a key determinant of reaction selectivity. rsc.org

Prediction and Interpretation of Spectroscopic Data through Theoretical Models

Theoretical models are powerful tools for predicting and interpreting the spectroscopic data of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By calculating the electronic structure and vibrational modes of a molecule, it is possible to generate theoretical spectra that can be compared with experimental results to confirm the molecular structure and assign spectral features.

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts and its IR vibrational frequencies. These theoretical predictions are invaluable for confirming the identity of the synthesized compound and for understanding the influence of its structural features on its spectroscopic properties. A study on 2-[(2-substitutedphenyl) carbamoyl] benzoic acids demonstrated the use of DFT at the B3LYP/6-31G(d,p) level to calculate theoretical FT-IR spectra and ¹H NMR chemical shifts, which were then compared with experimental data. rsc.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value (Analogous Compound) | Reference for Experimental Data |

| ¹H NMR (δ, ppm) | |||

| Carboxylic acid -OH | ~12-13 | 11.57 (Benzoic acid) | rsc.org |

| Aromatic H's | 7.2 - 8.2 | 7.29-8.20 (Benzoic acid derivatives) | rsc.org |

| Isopropyl CH | ~3.0 | 2.97 (4-Isopropylbenzoic acid) | chemicalbook.com |

| Isopropyl CH₃ | ~1.2 | 1.25 (4-Isopropylbenzoic acid) | chemicalbook.com |

| ¹³C NMR (δ, ppm) | |||

| Carboxylic acid C=O | ~168-172 | 172.5 (Benzoic acid) | rsc.org |

| Ketone C=O | ~195-200 | 196.4 (Benzophenone) | |

| Aromatic C's | 125-145 | 128.5 - 133.8 (Benzoic acid) | rsc.org |

| Isopropyl CH | ~34 | 34.2 (4-Isopropylbenzoic acid) | |

| Isopropyl CH₃ | ~24 | 23.9 (4-Isopropylbenzoic acid) | |

| IR (cm⁻¹) | |||

| O-H stretch (acid) | ~2500-3300 (broad) | ~2500-3300 (Benzoic acid) | docbrown.info |

| C=O stretch (acid) | ~1700-1720 | 1680-1710 (Benzoic acid) | docbrown.info |

| C=O stretch (ketone) | ~1650-1670 | 1663 (2-Benzoylbenzoic acid) | researchgate.net |

| Aromatic C=C stretch | ~1400-1600 | ~1450-1600 (Benzoic acid) | docbrown.info |

Note: Predicted values are estimations based on typical results from DFT calculations for similar compounds. Experimental values are for analogous compounds as direct experimental data for this compound was not found in the cited literature.

The comparison between predicted and experimental data for analogous compounds demonstrates the utility of theoretical models. For instance, the broad O-H stretch in the IR spectrum is characteristic of the hydrogen-bonded carboxylic acid dimer, a feature well-reproduced in theoretical calculations of benzoic acid. researchgate.netnist.gov Similarly, the distinct chemical shifts for the carboxylic acid proton and the various aromatic and aliphatic protons in the NMR spectrum can be accurately predicted, aiding in the structural elucidation of complex molecules. Studies on other substituted benzoic acids have shown a good correlation between calculated and experimental NMR and IR data. chemicalbook.com

Role of 2 4 Isopropylbenzoyl Benzoic Acid As a Key Intermediate in Complex Organic Synthesis

Application in the Total Synthesis of Natural Products and Bioactive Molecules (as an intermediate scaffold)

2-(4-Isopropylbenzoyl)benzoic acid and its structural analogs serve as crucial intermediates in the synthesis of a variety of bioactive molecules. A notable example is its connection to the synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). scielo.br While various synthetic routes to Ketoprofen exist, many involve intermediates structurally related to this compound. For instance, one approach begins with the bromination of benzoic acid to yield 3-bromobenzoic acid, which is then converted to its acid chloride and reacted with benzene (B151609) in a Friedel-Crafts reaction to produce 3-bromobenzophenone. scielo.br This intermediate can then undergo a series of reactions, including palladium-catalyzed carbonylation, to eventually form the Ketoprofen molecule. scielo.br The structural similarity highlights the utility of the benzoylbenzoic acid scaffold in constructing such α-arylpropionic acids.

Furthermore, the derivatization of the benzoic acid moiety allows for the creation of diverse libraries of compounds for biological evaluation. scientific-publications.net By converting the carboxylic acid to an amide, for example, and subsequently performing intramolecular cyclization, new heterocyclic structures with potential biological activities can be accessed. scientific-publications.net This strategy underscores the value of this compound as a versatile starting material for generating novel chemical entities. scientific-publications.netnih.gov

Table 1: Examples of Bioactive Molecules Synthesized from Benzoic Acid Derivatives

| Derivative Class | Synthetic Application | Reference |

| Benzyl (B1604629) and benzoyl benzoic acids | Inhibitors of bacterial RNA polymerase-sigma factor interaction | nih.gov |

| N-Benzoyl-2-hydroxybenzamides | Agents active against P. falciparum, trypanosomes, and Leishmania | nih.gov |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | Antimicrobial agents | mdpi.com |

Utilization in the Synthesis of Advanced Organic Materials

The unique chemical structure of this compound makes it a valuable building block for the creation of advanced organic materials with tailored properties.

Precursor in Polymer Chemistry for Specialty Polymers

Benzoic acid and its derivatives are recognized for their role in polymer science. They can be incorporated into polymer backbones to modify the physical and chemical properties of the resulting materials. mdpi.com For instance, vinylbenzoic acid, a related monomer, is used in the synthesis of functional block copolymers through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netresearchgate.net The resulting polymers, such as polystyrene-block-poly(vinylbenzoic acid), exhibit interesting properties for applications in nanotechnology. researchgate.net While direct polymerization of this compound is less common, its functional groups offer handles for incorporation into polymer chains, potentially leading to specialty polymers with unique characteristics. The esterification of the carboxylic acid group is a common strategy to create polymerizable monomers. ontosight.ai

Building Block for Functional Dyes and Pigments (focus on chemical synthesis)

The synthesis of functional dyes and pigments often relies on the assembly of aromatic building blocks. The core structure of this compound, containing two aromatic rings, makes it a candidate for the synthesis of certain classes of dyes. For example, phthalein dyes have been synthesized by condensing 2-benzoylbenzoic acid with various phenols. researchgate.net The resulting dyes exhibit different colors depending on the phenol (B47542) used. researchgate.net The general principle involves the reaction of the keto-acid with electron-rich aromatic compounds to form larger, more conjugated systems that absorb light in the visible region. The synthesis of phenoxazine (B87303) dyes, for instance, involves the acid-mediated condensation of phenols and nitrosylated aromatic compounds. nih.gov

Component in the Synthesis of Photoinitiators and UV Absorbers

Derivatives of 2-benzoylbenzoic acid are well-established as photoinitiators in polymer chemistry. cymitquimica.com Upon exposure to UV light, these molecules can generate reactive species that initiate polymerization reactions. cymitquimica.com The efficiency of a photoinitiator is related to its ability to absorb light and undergo cleavage to form radicals. researchgate.net 2,4,6-trimethyl benzoic acid, for example, is an intermediate for synthesizing photoinitiators. google.com Esters of 2-(4-phenylbenzoyl)benzoic acid have been specifically developed as photoinitiators for UV curing applications, offering advantages such as low odor and high solubility in formulations. google.com

In addition to their role as photoinitiators, benzoic acid derivatives are also used as UV absorbers. Organosilicon polymers containing benzoic acid esters are designed for use in sunscreens to protect against UV radiation. google.com These polymers can act as photochemical precursors to UV absorbers, meaning their protective capabilities can increase with sun exposure. google.com

Strategies for Derivatization to Access Diverse Chemical Space for Academic Exploration

The functional groups of this compound, namely the carboxylic acid and the ketone, provide multiple avenues for derivatization, allowing for the exploration of a vast chemical space.

The carboxylic acid group is a primary site for modification. It can be readily converted to a variety of other functional groups, including:

Esters: Esterification with different alcohols can be used to synthesize a range of ester derivatives. ontosight.ai

Amides: Reaction with amines leads to the formation of amides, which can serve as precursors for further cyclization reactions. scientific-publications.net

Acid Chlorides: Conversion to the acid chloride provides a more reactive intermediate for acylation reactions. orgsyn.org

The ketone group can also be a site for chemical modification, although it is generally less reactive than the carboxylic acid. Reduction of the ketone to an alcohol is a possible transformation.

Furthermore, the aromatic rings can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing functional groups. For example, bromination of benzoic acid is a key step in some synthetic routes. scielo.br The synthesis of derivatives such as 2-(4-bromobenzoyl)benzoic acid provides further opportunities for diversification through cross-coupling reactions. nih.gov

By systematically applying these derivatization strategies, researchers can generate large libraries of compounds based on the this compound scaffold. These libraries are invaluable for academic exploration, particularly in the search for new bioactive molecules and functional materials. scientific-publications.netnih.gov

Future Research Directions and Unexplored Avenues for 2 4 Isopropylbenzoyl Benzoic Acid Research

Development of Novel and More Sustainable Synthetic Methodologies

The traditional synthesis of 2-(4-alkyl-substituted benzoyl)benzoic acids, including the isopropyl derivative, often relies on Friedel-Crafts acylation using phthalic anhydride (B1165640) and an appropriate alkylbenzene. This method frequently employs catalysts like aluminum trichloride, which can lead to substantial waste and environmental concerns. patsnap.compatsnap.com Future research is directed towards creating greener and more economically viable synthetic routes.

A promising avenue lies in the replacement of conventional catalysts with more environmentally benign alternatives. For instance, the use of organic amine trifluoromethanesulfonic salt as a catalyst has been shown to greatly reduce waste and operate under milder conditions. patsnap.com This approach offers high yields and simplifies the production process, making it a valuable area for further optimization. patsnap.com

Another area of focus is the development of solvent-free or "melt state" synthesis methods. google.com By reacting the starting materials, such as 3-N,N-diethylaminophenol and phthalic anhydride, in a molten state, the need for large volumes of organic solvents like toluene (B28343) is significantly reduced. google.com This not only minimizes environmental pollution but also simplifies product post-treatment and can lower production costs. google.com Research into adapting such methods for 2-(4-isopropylbenzoyl)benzoic acid could lead to more sustainable industrial production.

Further exploration into biocatalysis and the use of renewable starting materials also presents a significant opportunity. While not yet specifically applied to this compound, the broader trend in chemical synthesis towards bio-based routes suggests this as a long-term research goal. mdpi.com

Exploration of Unconventional Reactivity and Catalytic Applications

Beyond its role as a synthetic intermediate, the inherent chemical structure of this compound suggests potential for unconventional reactivity and catalytic applications. The presence of both a carboxylic acid and a ketone functional group within the same molecule opens up possibilities for its use as a bifunctional catalyst or as a ligand in catalysis.

Future research could investigate its ability to catalyze specific organic transformations. The carboxylic acid moiety can act as a proton donor or a coordinating site for metal ions, while the benzoyl group could participate in various carbonyl-based reactions. The interplay between these two functional groups might lead to unique catalytic activities.

Additionally, the broader class of benzoylbenzoic acids has been explored for its inhibitory effects on biological targets, such as bacterial RNA polymerase. nih.gov While this specific derivative has not been the focus, its structural similarity to known inhibitors suggests that it could be a candidate for biological screening and further modification to develop novel therapeutic agents. The structural features, particularly the positioning of the benzoic acid group, have been shown to be critical for biological activity. nih.gov

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. Advanced theoretical modeling can provide deep insights into its electronic structure, conformational preferences, and reaction mechanisms, guiding experimental work and accelerating discovery.

Furthermore, theoretical modeling can be used to predict spectroscopic properties, such as UV-Vis and NMR spectra, aiding in the characterization of the compound and its reaction products. rsc.org By simulating the interaction of the molecule with different solvent environments, researchers can gain a better understanding of its behavior in solution. rsc.org Kinetic modeling of reactions involving this compound can also be performed to optimize reaction conditions and predict product distributions. dnu.dp.ua

Integration into Supramolecular Chemistry and Nanomaterials Research

The structure of this compound makes it an interesting building block for the construction of supramolecular assemblies and the functionalization of nanomaterials. The carboxylic acid group is capable of forming strong and directional hydrogen bonds, which are fundamental interactions in supramolecular chemistry. nih.gov

Future research could explore the use of this compound in the design of novel supramolecular synthons. By co-crystallizing it with other molecules containing complementary hydrogen bond donors or acceptors, it may be possible to create extended one-, two-, or three-dimensional networks with predictable structures and properties. nih.gov These supramolecular architectures could find applications in areas such as crystal engineering and the development of new materials with tailored functionalities.

Academic Insights into Structure-Reactivity Relationships and Design Principles

A deeper academic understanding of the structure-reactivity relationships and design principles governing the chemistry of this compound is crucial for its rational application and the development of new derivatives with desired properties.

Systematic studies that vary the substituents on the aromatic rings can provide valuable data on how electronic and steric effects influence the molecule's reactivity and physical properties. For example, comparing the properties of this compound with its fluoro-, chloro-, or hydroxy-substituted analogs can reveal important trends. sigmaaldrich.comnih.govchemicalbook.com This information is critical for designing molecules with specific characteristics, whether for use as synthetic intermediates, catalysts, or biologically active compounds. nih.gov

Investigating the kinetics and mechanisms of reactions involving this compound will also contribute to a more fundamental understanding of its chemical behavior. dnu.dp.ua For instance, studying the esterification of this compound can provide insights into the reactivity of the carboxylic acid group and the influence of the adjacent benzoyl moiety. nist.gov

Ultimately, these fundamental studies will establish a set of design principles that will enable chemists to predict and control the properties of this compound and related compounds, paving the way for their use in a wide range of scientific and technological applications.

Q & A

Q. What are the optimal synthetic routes and conditions for producing high-purity 2-(4-isopropylbenzoyl)benzoic acid?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the isopropylbenzoyl group to benzoic acid derivatives. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions .

- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures yields >95% purity .

Q. Table 1: Reaction Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| AlCl₃, 80°C, 12h | 72 | 92 |

| Pd(PPh₃)₄, 100°C, 8h | 68 | 89 |

Q. How can researchers reliably characterize the crystalline structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs for structure solution and refinement:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 200K temperature .

- Refinement parameters : Isotropic thermal factors for non-H atoms; R-factor < 0.05 for high confidence .

Complementary techniques like FT-IR (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (isopropyl protons at δ 1.2–1.4 ppm) validate functional groups .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is preferred:

- Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm particles).

- Mobile phase : 0.1% formic acid in water/acetonitrile gradient.

- Detection limit : 0.1 ng/mL for impurities like unreacted biphenyl intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or metabolite interference. Mitigate via:

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor-binding studies) .

- Metabolite profiling : LC-MS/MS to identify degradation products during cytotoxicity tests .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies .

Q. Table 2: Biological Activity Variability

| Study | IC₅₀ (µM) | Assay Type |

|---|---|---|

| A | 12.3 | HEK293, 48h |

| B | 8.7 | HepG2, 24h |

Q. What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) are effective:

- Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., COX-2 for anti-inflammatory studies).

- Force fields : AMBER ff14SB for protein-ligand interactions .

- Validation : Compare docking scores (∆G < −7 kcal/mol) with experimental binding data .

Q. How can researchers design experiments to study the compound’s role in material science applications?

Methodological Answer: Focus on polymer composites or metal-organic frameworks (MOFs):

Q. What strategies address low solubility of this compound in pharmacological assays?

Methodological Answer:

- Co-solvents : Use DMSO/PBS mixtures (<5% DMSO to avoid cytotoxicity) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) via emulsion-solvent evaporation .

Retrosynthesis Analysis